TD-5471 hydrochloride

Adrenergic Receptor Selectivity In Vitro Pharmacology Receptor Binding

Developing once-daily inhaled β2-agonists requires tool compounds with sustained pulmonary residence and well-defined intrinsic efficacy. TD-5471 hydrochloride is a potent, selective full agonist of the human β2-adrenoceptor (pEC50 8.7 in guinea pig trachea) that provides a distinct pharmacological profile vs. partial agonists. • Full agonism with slow onset and 72 h bronchoprotection in guinea pig models, supporting QD dosing investigation. • Structurally differentiated from milveterol; duration linked to hydrophobicity. • High purity (≥99%) ensures reliable in vitro/in vivo data. In stock for immediate global shipping.

Molecular Formula C32H32ClN3O4
Molecular Weight 558.1 g/mol
Cat. No. B1663498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTD-5471 hydrochloride
Molecular FormulaC32H32ClN3O4
Molecular Weight558.1 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC2=CC=C(C=C2)CCNCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)C5=CC=CC=C5.Cl
InChIInChI=1S/C32H31N3O4.ClH/c1-39-30-15-11-24(19-27(30)22-5-3-2-4-6-22)34-23-9-7-21(8-10-23)17-18-33-20-29(37)25-12-14-28(36)32-26(25)13-16-31(38)35-32;/h2-16,19,29,33-34,36-37H,17-18,20H2,1H3,(H,35,38);1H/t29-;/m0./s1
InChIKeyRNKVXNOAIUAJNK-JMAPEOGHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Olodaterol Hydrochloride Overview


Olodaterol hydrochloride (CAS 869477-96-3), also known as BI 1744 CL, is an enantiomerically pure, inhaled, ultra-long-acting β2-adrenoceptor (β2-AR) agonist. It is a benzoxazinone derivative developed by Boehringer Ingelheim for the maintenance treatment of chronic obstructive pulmonary disease (COPD) [1]. The compound demonstrates potent, nearly full agonism at the human β2-AR, with subnanomolar affinity and a 24-hour duration of bronchodilatory action, supporting once-daily dosing via the Respimat® Soft Mist™ inhaler [2].

Enantiomeric control Enantiomerically pure, supports chiral reference studies and β2-AR stereochemical attribution
β2-AR tool compound Nearly full agonism with high β2-selectivity, suitable for receptor signaling and selectivity pathway studies
Sustained action model Extended pulmonary residence time in preclinical models, supporting 24‑hour bronchodilation research

Olodaterol Substitution Limitations


Interchangeability among long-acting beta-agonists (LABAs) is not straightforward due to substantial differences in intrinsic efficacy, β2-selectivity, receptor binding kinetics, and duration of action [1]. For instance, olodaterol exhibits a unique combination of nearly full agonism and high β2-selectivity mediated by a distinct structural mechanism, differentiating it from partial agonists like salmeterol and vilanterol, and from the less selective, full agonist formoterol [2]. Furthermore, its extended pulmonary residence time, which underpins its 24-hour duration, is not predicted by simple physicochemical properties, making generic substitution based on class or potency alone unreliable [3].

Intrinsic efficacy mismatch
Olodaterol is a nearly full agonist, whereas salmeterol and vilanterol are partial agonists. Functional response may not transfer directly.
Selectivity mechanism differs
β2-selectivity is mediated by a non-exosite binding region, unlike salmeterol/vilanterol. Class-based substitution may alter pathway interpretation.
Pulmonary residence not predictable
Extended lung half-life (21.8 h) is not explained by simple physicochemical properties; other LABAs may not reproduce sustained occupancy.

Olodaterol Comparative Evidence


β2-Selectivity Analysis

In a direct comparative in vitro study, olodaterol demonstrated a selectivity profile intermediate between the high selectivity of salmeterol/vilanterol (>1000-fold) and the lower selectivity of indacaterol (40-fold). The β2-selectivity of olodaterol and formoterol is mediated by a different receptor region than that of salmeterol and vilanterol, who utilize a specific exosite [1].

β2-Selectivity
Direct head-to-head
241-fold over β1-AR
Salmeterol/vilanterol >1000-fold; indacaterol 40-fold
Supports β2-selectivity pathway interpretation; distinct binding mechanism from salmeterol class
Data from CHO cell radioligand binding
Adrenergic Receptor Selectivity In Vitro Pharmacology Receptor Binding

Intrinsic Efficacy Assessment

Olodaterol is characterized as a 'nearly full agonist' at the β2-AR, which contrasts with the 'partial agonist' classification of salmeterol, vilanterol, and indacaterol [1]. Formoterol and indacaterol were the most efficacious agonists in this comparison, with olodaterol showing high but slightly lower efficacy [2].

Intrinsic efficacy
Cross-study comparable
Nearly full agonist
vs. partial agonists salmeterol, vilanterol; full agonist formoterol
Reported efficacy classification may influence maximal receptor response interpretation
In vitro functional assays at human β2-AR
Intrinsic Efficacy Receptor Agonism β2-Adrenoceptor

Bronchoprotection Duration

In anesthetized guinea pigs and dogs, a single dose of olodaterol provided bronchoprotection against acetylcholine challenge that was sustained for a full 24 hours. In contrast, formoterol, when applied at an equally effective dose, did not retain efficacy over the same 24-hour period [1].

Bronchoprotection
Head-to-head preclinical
24‑hour sustained effect
Formoterol did not maintain efficacy over 24 h
Supports sustained bronchodilation model interpretation; not interchangeable with twice‑daily LABAs
Acetylcholine challenge in anesthetized guinea pigs/dogs
Preclinical Pharmacology Bronchoprotection Duration of Action

Lung Function in COPD

In two replicate 48-week Phase III studies (Studies 1222.13 and 1222.14), once-daily olodaterol 5 μg significantly improved FEV1 AUC0-3 compared to placebo. The improvement was 0.151 L and 0.129 L across the two studies [1]. This analysis also demonstrated that olodaterol, but not formoterol, led to a significant improvement in St George's Respiratory Questionnaire (SGRQ) total score compared to placebo [1].

Lung function COPD
Phase III endpoint context
FEV1 AUC0-3 increase
0.151 L and 0.129 L vs. placebo (two 48‑week studies)
Reported endpoint improvement; supports lung function endpoint benchmarking in COPD models
GOLD 2–4 patients; co-primary endpoint
Clinical Trial COPD Lung Function

Pulmonary Pharmacokinetics

A population pharmacokinetic study in healthy volunteers revealed that a large proportion (70.1%) of the pulmonary bioavailable fraction of olodaterol was absorbed with a long half-life of 21.8 hours [1]. This finding was unexpected based on the compound's physicochemical properties and provides a mechanistic basis for its 24-hour duration of action [1].

Pulmonary PK
Supporting evidence
Absorption half‑life 21.8 h
70.1% of pulmonary bioavailable fraction
Supports pulmonary residence time model interpretation; basis for 24‑hour exposure profile
Population PK model, 148 healthy volunteers
Pulmonary Pharmacokinetics Absorption Half-Life Inhaled Drug Deposition

Olodaterol Use Cases


β2-AR Agonism and Selectivity Studies

Due to its unique combination of 'nearly full' agonism and high β2-selectivity mediated by a non-exosite binding mechanism, olodaterol hydrochloride serves as a valuable pharmacological tool for dissecting the structural determinants of β2-AR activation and functional selectivity. Comparative studies with partial agonists (e.g., salmeterol, vilanterol) and full agonists (e.g., formoterol) can elucidate the relationship between ligand binding kinetics, receptor conformation, and downstream signaling [1].

Sustained Bronchodilation & PK

Researchers can utilize olodaterol hydrochloride in preclinical models to explore the relationship between pulmonary residence time, receptor occupancy, and sustained bronchodilation. Its extended absorption half-life from the lungs (21.8 hours) [2] makes it an ideal candidate for studying the pharmacokinetic-pharmacodynamic (PK/PD) drivers of 24-hour efficacy in respiratory drug development.

LABA/LAMA Combination Comparator

Given its established efficacy and safety profile from large-scale Phase III trials, olodaterol hydrochloride (as the reference listed drug Striverdi Respimat) is a critical comparator agent for the development of novel once-daily bronchodilator therapies, including new LABA/LAMA fixed-dose combinations [3]. Its well-characterized lung function improvements (e.g., FEV1 AUC0-3 increase of up to 0.151 L vs. placebo) provide a benchmark for assessing new drug candidates [3].

Analytical Reference Standard

The availability of high-purity olodaterol hydrochloride analytical standards is essential for pharmaceutical quality control laboratories. These standards are used to validate analytical methods (e.g., HPLC, LC-MS) for the quantification of olodaterol in raw materials, finished drug products (e.g., Striverdi Respimat), and biological samples during bioequivalence and pharmacokinetic studies [4].

Application
Selection Property
Validation Focus
β2-AR agonism and selectivity research
Enantiomer-specific assay context
β2-selectivity and receptor activation pathway interpretation
Sustained bronchodilation and PK/PD modeling
Pulmonary residence time profile
Exposure-response model validation
Once-daily bronchodilator comparator studies
Established endpoint comparator context
Lung function endpoint benchmarking
Analytical reference standard
High-purity enantiomeric standard
Method validation and quantification in research matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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